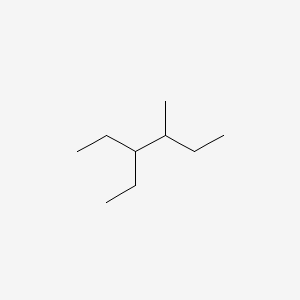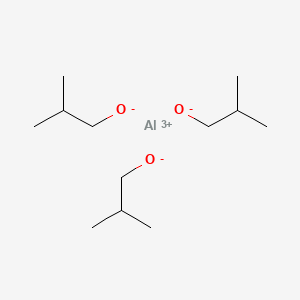
Aluminium 2-methylpropanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Aluminium 2-methylpropanolate can be synthesized through the reaction of aluminium metal with 2-methylpropanol (isobutanol) in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of aluminium alkoxides as intermediates. The process includes the controlled addition of 2-methylpropanol to aluminium alkoxides, followed by purification steps to obtain the final product with high purity .
化学反応の分析
Types of Reactions: Aluminium 2-methylpropanolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxide and other by-products.
Hydrolysis: In the presence of water, this compound hydrolyzes to produce aluminium hydroxide and 2-methylpropanol.
Substitution: It can participate in substitution reactions where the alkoxide groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as oxygen or hydrogen peroxide.
Hydrolysis: Occurs readily in the presence of moisture or water.
Substitution: Involves the use of various ligands and appropriate solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Aluminium oxide.
Hydrolysis: Aluminium hydroxide and 2-methylpropanol.
Substitution: Various aluminium complexes depending on the ligands used.
科学的研究の応用
Aluminium 2-methylpropanolate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organoaluminium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of advanced materials, coatings, and as a catalyst in polymerization reactions .
作用機序
The mechanism of action of aluminium 2-methylpropanolate involves its ability to form stable complexes with various substrates. This property allows it to act as a catalyst in numerous chemical reactions. The molecular targets and pathways involved include the coordination of the aluminium center with electron-rich sites on the substrates, facilitating the desired chemical transformations .
類似化合物との比較
- Aluminium tri-sec-butoxide
- Aluminium tri-tert-butoxide
- Aluminium triethoxide
Comparison: Aluminium 2-methylpropanolate is unique due to its specific alkoxide group, which imparts distinct reactivity and stability compared to other aluminium alkoxides. For instance, aluminium tri-sec-butoxide and aluminium tri-tert-butoxide have different steric and electronic properties, affecting their reactivity and applications. Aluminium triethoxide, on the other hand, has a simpler structure and is used in different contexts .
特性
CAS番号 |
3453-79-0 |
|---|---|
分子式 |
C12H27AlO3 |
分子量 |
246.32 g/mol |
IUPAC名 |
aluminum;2-methylpropan-1-olate |
InChI |
InChI=1S/3C4H9O.Al/c3*1-4(2)3-5;/h3*4H,3H2,1-2H3;/q3*-1;+3 |
InChIキー |
DAOVYDBYKGXFOB-UHFFFAOYSA-N |
正規SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Al+3] |
関連するCAS |
78-83-1 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)
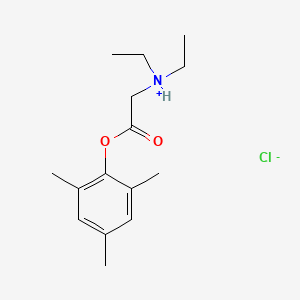
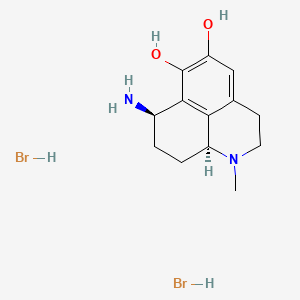

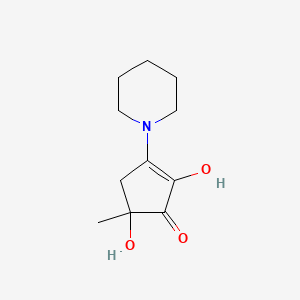
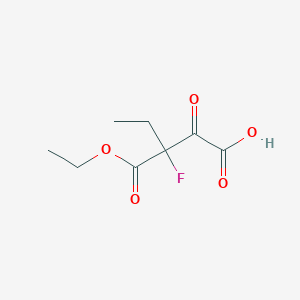

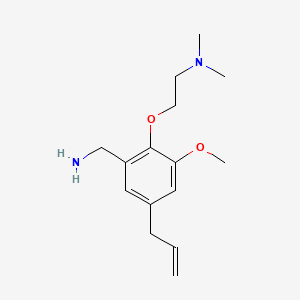
![3-Cyano-2-[4-[[2-(furan-2-yl)-5-methyl-4-oxazolyl]methoxy]-3-methoxybenzyloxy]pyridine](/img/structure/B15343633.png)

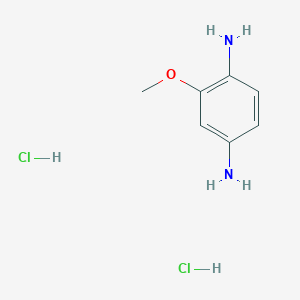

![cobalt(2+);5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);hexahydrate](/img/structure/B15343674.png)
